molecular formula C9H10ClNO3 B13458416 Ethyl 3-chloro-5-methoxypyridine-4-carboxylate CAS No. 1261624-92-3

Ethyl 3-chloro-5-methoxypyridine-4-carboxylate

Cat. No.: B13458416
CAS No.: 1261624-92-3
M. Wt: 215.63 g/mol
InChI Key: GFXBFBBJXGAJKE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methoxypyridine-4-carboxylate is an organic compound with a pyridine ring substituted with chlorine, methoxy, and ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-methoxypyridine-4-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method includes the reaction of 3-chloro-5-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methoxypyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Ester hydrolysis: 3-chloro-5-methoxypyridine-4-carboxylic acid.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

Ethyl 3-chloro-5-methoxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-methoxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-2-methoxypyridine-4-carboxylate
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Uniqueness

Ethyl 3-chloro-5-methoxypyridine-4-carboxylate is unique due to the specific positioning of its substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1261624-92-3

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 3-chloro-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)8-6(10)4-11-5-7(8)13-2/h4-5H,3H2,1-2H3

InChI Key

GFXBFBBJXGAJKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1OC)Cl

Origin of Product

United States

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